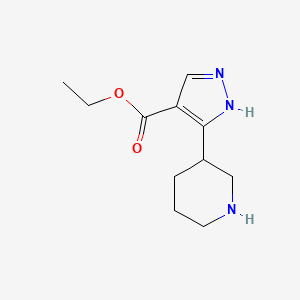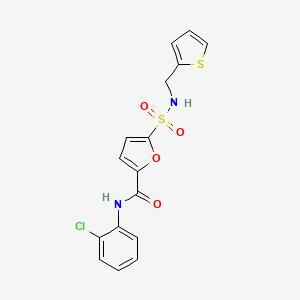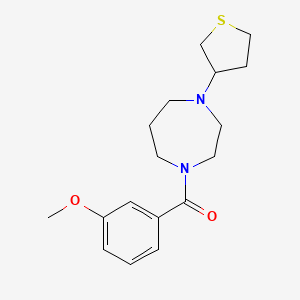
Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is likely to be similar to that of other phenoxy herbicides . These compounds typically act by mimicking the auxin growth hormone indoleacetic acid (IAA) .
Mode of Action
Phenoxy herbicides, including this compound, are believed to function by mimicking the natural plant hormone IAA . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the death of the plant . This mechanism is particularly effective against broad-leaf plants, allowing these herbicides to selectively kill weeds while leaving crops relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in plant growth and development . By mimicking IAA, this compound can disrupt normal growth processes, leading to rapid, uncontrolled growth and eventually plant death .
Pharmacokinetics
Like other phenoxy herbicides, it is likely to be absorbed by plants and transported throughout the plant’s tissues
Result of Action
The primary result of the action of this compound is the death of the plant . By inducing rapid, uncontrolled growth, this compound disrupts normal plant development, leading to structural instability and eventually plant death .
Propiedades
IUPAC Name |
ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-3-27-22(26)18-12-16(13-24)21(25-20(18)15-7-5-4-6-8-15)28-19-10-9-17(23)11-14(19)2/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWJSZNZHOIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B3000127.png)





![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)
![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)



![1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3000148.png)
